![molecular formula C20H27N5O4S B6564106 4-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 946242-96-2](/img/structure/B6564106.png)
4-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is a complex organic molecule that contains a morpholine ring, a pyrimidine ring, a piperazine ring, and a methoxybenzenesulfonyl group .
Synthesis Analysis
While specific synthesis information for this compound is not available, related compounds are often synthesized through multi-step protocols involving reactions such as Mannich reactions .Molecular Structure Analysis
The compound’s structure likely involves multiple rings, including a morpholine ring, a pyrimidine ring, and a piperazine ring .Chemical Reactions Analysis
The compound’s reactivity is not specifically known, but related compounds often participate in a variety of chemical reactions .Wirkmechanismus
Target of Action
The primary targets of 4-{2-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine are likely to be specific enzymes or receptors involved in cellular signaling pathways. Given the structure, it may interact with kinases or other regulatory proteins that play crucial roles in cell proliferation and survival .
Mode of Action
This compound likely binds to its target proteins through its piperazine and pyrimidine moieties, which can form hydrogen bonds and hydrophobic interactions. The binding may inhibit the activity of these proteins, leading to a disruption in their normal signaling functions. This inhibition can result in the suppression of downstream signaling pathways that are essential for cell growth and division .
Biochemical Pathways
The affected biochemical pathways could include those involved in cell cycle regulation and apoptosis. By inhibiting key signaling proteins, the compound may induce cell cycle arrest and promote programmed cell death. This can be particularly useful in targeting cancer cells, which rely on these pathways for uncontrolled growth .
Pharmacokinetics
The pharmacokinetics of this compound would involve its absorption, distribution, metabolism, and excretion (ADME). Given its molecular structure, it may have moderate to high oral bioavailability. The methoxybenzenesulfonyl group could enhance its solubility and stability, while the piperazine ring might facilitate its passage through cellular membranes. Metabolism could involve hepatic enzymes, leading to various metabolites that are eventually excreted via the kidneys .
Result of Action
At the molecular level, the compound’s action results in the inhibition of target protein functions, leading to a cascade of cellular events. These events include the arrest of the cell cycle, induction of apoptosis, and inhibition of angiogenesis. At the cellular level, this translates to reduced cell proliferation and increased cell death, which can be beneficial in treating diseases like cancer .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s efficacy and stability. For instance, a slightly acidic environment might enhance its solubility, while extreme temperatures could lead to its degradation. Additionally, interactions with other drugs or biomolecules could either potentiate or inhibit its action .
Would you like more detailed information on any specific aspect of this compound’s mechanism of action?
: Synthesis, antimicrobial activity, and molecular modeling of novel 4-methoxybenzenesulfonyl derivatives
Eigenschaften
IUPAC Name |
4-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-16-15-19(23-11-13-29-14-12-23)22-20(21-16)24-7-9-25(10-8-24)30(26,27)18-5-3-17(28-2)4-6-18/h3-6,15H,7-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEQPHXPWVBGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidin-4-yl)morpholine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.